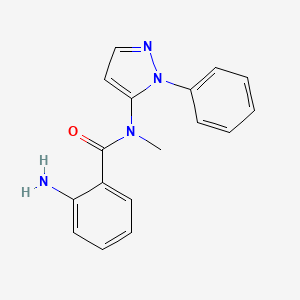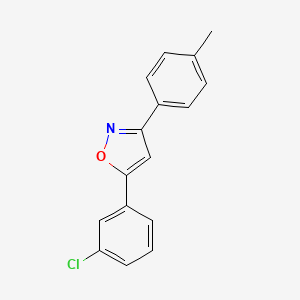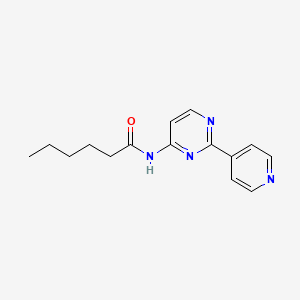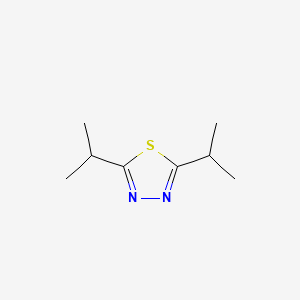
5-((2-Bromophenyl)methyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Bromophenyl)methyl)-2-oxazolidinone is an organic compound characterized by the presence of a brominated phenyl group attached to a methyl group, which is further connected to an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromophenyl)methyl)-2-oxazolidinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl alcohol and ethylene carbonate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Procedure: The 2-bromobenzyl alcohol reacts with ethylene carbonate in the presence of the base to form the oxazolidinone ring. The reaction is typically conducted at elevated temperatures (around 100-120°C) to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the oxazolidinone ring can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-((2-Bromophenyl)methyl)-2-oxazolidinone serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for constructing diverse chemical libraries.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug discovery. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis is of particular interest.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which 5-((2-Bromophenyl)methyl)-2-oxazolidinone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((2-Chlorophenyl)methyl)-2-oxazolidinone: Similar structure but with a chlorine atom instead of bromine.
5-((2-Fluorophenyl)methyl)-2-oxazolidinone: Contains a fluorine atom on the phenyl ring.
5-((2-Methylphenyl)methyl)-2-oxazolidinone: Features a methyl group instead of a halogen.
Uniqueness
The presence of the bromine atom in 5-((2-Bromophenyl)methyl)-2-oxazolidinone imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s chemical behavior and biological activity, making it distinct in its applications and effects.
This detailed overview of this compound highlights its significance in various fields and provides a comprehensive understanding of its properties and uses
Propriétés
Numéro CAS |
62825-92-7 |
|---|---|
Formule moléculaire |
C10H10BrNO2 |
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
5-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
Clé InChI |
WEELDJDMRQTFIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)



![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)


![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)

![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)



